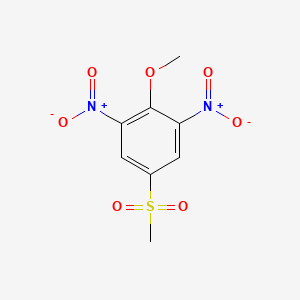
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- is an aromatic compound characterized by the presence of methoxy, methylsulfonyl, and dinitro functional groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- typically involves multiple steps. One common method includes the etherification of phenol hydroxyl groups, followed by sulfonylation using sulfonyl chloride, and nitration to introduce nitro groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of reactors for controlled reactions, followed by purification steps such as filtration and crystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups play a crucial role in its reactivity and binding affinity. For example, the nitro groups can participate in redox reactions, while the methoxy and methylsulfonyl groups can influence the compound’s solubility and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 2-methoxy-5-(methylsulfonyl)-1,3-dinitro-: Unique due to the combination of methoxy, methylsulfonyl, and dinitro groups.
Methyl 2-methoxy-5-(methylsulfonyl)benzoate: Similar structure but lacks the nitro groups.
Methyl 5-(ethylsulfonyl)-2-methoxybenzoate: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
This combination of functional groups allows for diverse chemical transformations and interactions with various molecular targets .
Eigenschaften
CAS-Nummer |
39880-50-7 |
|---|---|
Molekularformel |
C8H8N2O7S |
Molekulargewicht |
276.23 g/mol |
IUPAC-Name |
2-methoxy-5-methylsulfonyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O7S/c1-17-8-6(9(11)12)3-5(18(2,15)16)4-7(8)10(13)14/h3-4H,1-2H3 |
InChI-Schlüssel |
IEQQYROHVLHZSU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


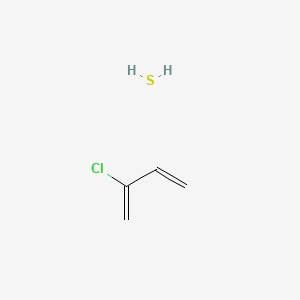

![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
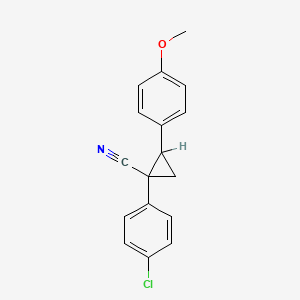
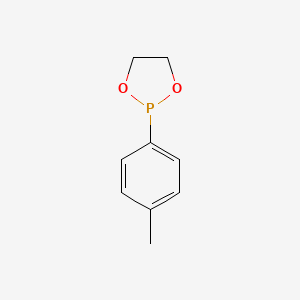
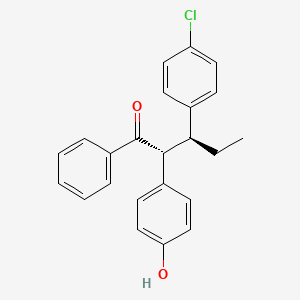
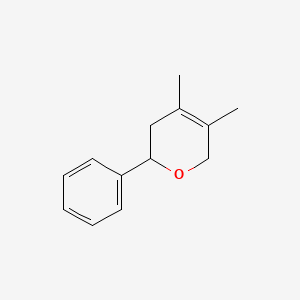
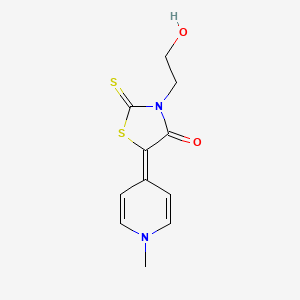
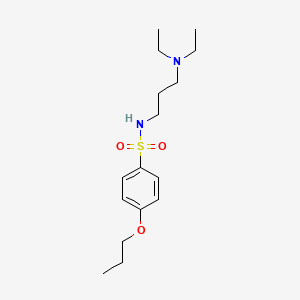
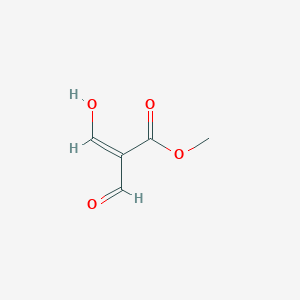
![10H-azepino[1,2-a]benzimidazole](/img/structure/B14677675.png)
![Methyl N-[(benzyloxy)carbonyl]-beta-alanylvalinate](/img/structure/B14677680.png)
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)

